Lipophilicity (LogP) Differentiation: 7-(4-Methoxyphenethyl) vs. Unsubstituted Core Scaffold
The 7-(4-methoxyphenethyl) substituent significantly increases lipophilicity compared to the unsubstituted core scaffold. The core pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a measured LogP of −0.64 , while the 7-(4-methoxyphenethyl) derivative (as represented by a closely related analog in the mcule database) exhibits a predicted LogP of 3.35 . This LogP shift of approximately 4 log units is a pronounced differentiation that alters the compound's suitability for cell-based vs. biochemical assays.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 3.35 (based on closest available analog with 7-(4-methoxyphenethyl) substitution) |
| Comparator Or Baseline | Unsubstituted core: LogP = −0.64 (Hit2Lead SC-9206676) |
| Quantified Difference | ΔLogP ≈ +4.0 log units |
| Conditions | Predicted/calculated values (ACD/Labs or similar platform); core LogP from vendor datasheet; substituted LogP from mcule property calculator |
Why This Matters
A LogP difference of ~4 units represents a ~10,000-fold difference in lipid/water partitioning, directly impacting membrane permeability predictions and assay format selection (biochemical vs. cell-based).
